molecular formula C11H8F3N3O B11859199 2-(Trifluoromethyl)quinoline-4-carbohydrazide CAS No. 1185292-58-3

2-(Trifluoromethyl)quinoline-4-carbohydrazide

Cat. No.: B11859199
CAS No.: 1185292-58-3
M. Wt: 255.20 g/mol
InChI Key: NXIBPYSMTAAEDI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbohydrazide is a quinoline derivative featuring a trifluoromethyl (-CF₃) substituent at position 2 and a carbohydrazide (-CONHNH₂) group at position 2. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs . Its synthesis typically involves condensation reactions of quinoline-4-carboxylic acid hydrazides with trifluoromethyl-containing precursors under controlled conditions .

Properties

CAS No.

1185292-58-3

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(10(18)17-15)6-3-1-2-4-8(6)16-9/h1-5H,15H2,(H,17,18)

InChI Key

NXIBPYSMTAAEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)NN

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Catalyst : p-Toluenesulfonic acid (PTSA) in toluene.

  • Temperature : 140–250°C for 5–24 hours.

  • Yield : 51–92%, depending on substituents and cyclization efficiency.

Hydrazide Formation from Quinoline Carboxylic Acid Esters

The ester intermediate is converted to the carbohydrazide via nucleophilic acyl substitution. Hydrazine hydrate in ethanol under reflux replaces the ethoxy group, forming 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazide (Scheme 2).

Optimization Parameters:

  • Solvent : Ethanol (reflux, 4 hours).

  • Molar Ratio : 1:5 ester-to-hydrazine.

  • Yield : 89% after recrystallization.

Functionalization via Condensation with Aldehydes

The hydrazide undergoes condensation with aldehydes to yield 2-(trifluoromethyl)quinoline-4-carbohydrazide derivatives. For instance, reacting the hydrazide with pyrazole-4-carbaldehyde in ethanol catalyzed by acetic acid produces N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide (Scheme 3).

Reaction Metrics:

  • Catalyst : Acetic acid (5 mol%).

  • Conditions : Room temperature, 1 hour.

  • Yield : 61–89% after column chromatography.

Alternative Pathways: Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleophilic substitution reactions. For example, substituting chlorine in 4-chloro-8-(trifluoromethyl)quinoline with hydrazine under microwave conditions reduces reaction time from 24 hours to 15 minutes while maintaining yields >80%.

Advantages:

  • Time Efficiency : 90% reduction compared to conventional heating.

  • Purity : Reduced byproduct formation due to uniform heating.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepYield (%)TimeReference
Pfitzinger Cyclization3-(Trifluoromethyl)anilineCyclocondensation925–24 h
Hydrazide FormationQuinoline esterHydrazine substitution894 h
Aldehyde CondensationHydrazide intermediateSchiff base formation61–891–3 h
Microwave Synthesis4-ChloroquinolineNucleophilic substitution80–8515–30 min

Mechanistic Insights and Challenges

Cyclocondensation Mechanism

The Pfitzinger reaction proceeds via keto-enol tautomerization, followed by intramolecular cyclization and dehydration. The trifluoromethyl group’s electron-withdrawing nature stabilizes the intermediate, favoring regioselective quinoline formation.

Byproduct Mitigation

Phosphorus oxychloride-mediated chlorination of 4-hydroxyquinolines risks forming tetrahydroquinoline byproducts. Using iodine as an oxidizing agent suppresses this side reaction, improving yields to >95%.

Scalability and Industrial Relevance

Large-scale production faces challenges in handling corrosive reagents (e.g., POCl₃) and high-temperature conditions. Recent advances employ nanocatalysts (e.g., Fe₃O₄@SiO₂) to enhance reaction efficiency and recyclability. For instance, Fe₃O₄@SiO₂-APTES-TFA achieves 98% yield in Friedländer annulation under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)quinoline-4-carbohydrazide is being investigated for its potential as a therapeutic agent due to the biological activities associated with quinoline derivatives:

  • Antimicrobial Activity : Research indicates that this compound exhibits broad-spectrum antimicrobial properties, effective against bacteria, fungi, and viruses. It shows promising results against Mycobacterium tuberculosis, making it a candidate for antitubercular drug development.
  • Anticancer Properties : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. The compound's mechanism involves interaction with specific molecular targets that modulate cellular pathways related to cancer progression .

Chemical Biology

The compound is utilized in studies focusing on:

  • Biological Interactions : Its unique structure allows it to interact with various biological targets, including enzymes and receptors, potentially leading to the development of new drugs.
  • Mechanism of Action : The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing for effective interaction with intracellular targets.

Case Studies and Findings

Several studies have documented the efficacy of this compound:

  • Antitubercular Activity :
    • A study demonstrated that quinoline derivatives, including this compound, showed significant inhibition of M. tuberculosis growth through molecular docking techniques that evaluated binding affinities to key metabolic proteins .
  • Antibacterial Properties :
    • In vitro studies revealed that this compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin and gentamicin .
  • Anticancer Activity :
    • Research has highlighted its potential in cancer therapy by demonstrating its ability to inhibit cell proliferation in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 6 of the quinoline core. These modifications significantly influence physicochemical properties and biological activities:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference ID
2-(Trifluoromethyl)quinoline-4-carbohydrazide -CF₃ (2), -CONHNH₂ (4) C₁₁H₇F₃N₄O 284.20 High lipophilicity; enhanced metabolic stability; antifungal activity
2-(4-Bromophenyl)quinoline-4-carbohydrazide -C₆H₄Br (2), -CONHNH₂ (4) C₁₆H₁₁BrN₄O 379.19 Bulky aryl group; antimicrobial activity
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide -Cl (6), -CONHNH₂ (4), -O (2) C₁₀H₇ClN₄O₂ 266.64 Oxo group enhances hydrogen bonding; intermediate for heterocyclic synthesis
2-(3-Chlorophenyl)quinoline-4-carbohydrazide -C₆H₄Cl (2), -CONHNH₂ (4) C₁₆H₁₁ClN₄O 334.74 Moderate herbicidal activity; melting point: 204–205°C
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid -CF₃ (4), -COOH (2), -F (6) C₁₁H₅F₄NO₂ 259.16 Dual electron-withdrawing groups; potential pesticidal applications

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values by ~1.5 units compared to -Cl or -Br substituents, enhancing membrane permeability .
  • Thermal Stability : Chlorophenyl and bromophenyl analogs have higher melting points (e.g., 204–205°C for 2-(3-chlorophenyl) derivative) due to stronger intermolecular interactions, whereas trifluoromethyl derivatives may exhibit lower melting points due to steric hindrance .
  • Spectroscopic Signatures : IR spectra of trifluoromethyl derivatives show characteristic C=O stretches at ~1650 cm⁻¹ and N-H bends at ~1550 cm⁻¹, distinct from oxo or aryl-substituted analogs .

Biological Activity

2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antitubercular properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H8F3N3O
  • Molecular Weight : Approximately 255.196 g/mol

The compound features a quinoline ring substituted with a trifluoromethyl group and a carbohydrazide functional group, which enhances its lipophilicity and biological activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. Quinoline derivatives are known for their effectiveness against bacteria, fungi, and viruses. The trifluoromethyl group is particularly noted for improving the cellular uptake of the compound, enhancing its efficacy against pathogens such as Mycobacterium tuberculosis.

Case Studies and Findings

  • Antitubercular Activity :
    • A study demonstrated that quinoline derivatives, including this compound, showed promising results against M. tuberculosis. The binding affinity of these compounds to specific targets was evaluated using molecular docking techniques, revealing potential for inhibition of key proteins involved in the bacterial metabolism .
  • Antibacterial Properties :
    • In vitro studies have shown that derivatives of quinoline hydrazones exhibit superior antibacterial activity compared to traditional antibiotics like rifampicin and isoniazid. The incorporation of the trifluoromethyl group significantly enhances the antibacterial potency of these compounds .

Anticancer Activity

The biological evaluation of this compound also extends to its anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells.

Research Findings

  • Cytotoxic Studies :
    • A series of quinoline derivatives were evaluated for cytotoxicity using the MTT assay method. Compounds exhibited varying degrees of cytotoxic effects on different cancer cell lines, indicating their potential as anticancer agents .
  • DNA Cleavage Studies :
    • Electrophoretic DNA cleavage studies revealed that certain quinoline derivatives could effectively cleave DNA, suggesting mechanisms by which they may exert anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions :
    • The initial step often involves the condensation of appropriate quinoline derivatives with hydrazine or its derivatives.
  • Functional Group Modifications :
    • Further modifications may include the introduction of the trifluoromethyl group through electrophilic fluorination techniques.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)quinoline-2-carbohydrazideC11H8F3N3ODifferent position of the carbohydrazide group
6-Fluoro-4-(trifluoromethyl)quinolineC11H7F4N3OAdditional fluorine substituent enhancing reactivity
4-Hydroxyquinoline derivativesVariesHydroxy group provides different reactivity profile

This table highlights how structural variations influence both chemical reactivity and biological activity among related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(trifluoromethyl)quinoline-4-carbohydrazide to maximize yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of quinoline-4-carboxylic acid derivatives with hydrazine hydrate. Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst to promote hydrazide formation . For trifluoromethyl-substituted derivatives, electrophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl iodide) are employed. Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol/water mixtures) can improve yields to >75% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the hydrazide (–CONHNH₂) group via N–H stretching (3200–3300 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve trifluoromethyl (–CF₃) signals (δ ~110–120 ppm in ¹³C) and quinoline ring protons (δ 7.5–9.0 ppm in ¹H) .
  • Mass Spectrometry : Validate molecular weight via [M+H]⁺ peaks and fragmentation patterns .

Q. How do solubility properties of this compound influence its use in biological assays?

  • Methodological Answer : The compound’s poor aqueous solubility (common in trifluoromethylated quinolines) necessitates dissolution in DMSO or ethanol, followed by dilution in buffer (≤1% organic solvent). Sonication or heating (40–50°C) may aid dissolution. Validate solvent biocompatibility using negative controls in cytotoxicity assays .

Advanced Research Questions

Q. What strategies address contradictions in reported antimicrobial activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or substituent effects. To resolve:

  • Standardize testing using CLSI/M07-A11 guidelines.
  • Perform dose-response curves (IC₅₀) and time-kill assays.
  • Validate target engagement via DNA gyrase inhibition assays (e.g., supercoiling inhibition) and molecular docking to compare binding affinities across derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –Br, –CF₃) at the quinoline 2-position to enhance DNA intercalation.
  • Hybridization : Link to chalcone or indole moieties (e.g., via hydrazone bridges) to improve apoptosis induction.
  • In Silico Screening : Use AutoDock Vina to prioritize derivatives with high binding scores to EGFR or Bcl-2 targets .

Q. What experimental approaches validate the role of reactive oxygen species (ROS) in the compound’s cytotoxic mechanisms?

  • Methodological Answer :

  • Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., MCF-7).
  • Correlate ROS induction with apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
  • Use ROS scavengers (e.g., NAC) to confirm ROS-dependent cytotoxicity .

Q. How can synthetic byproducts or impurities impact biological evaluation, and how are they controlled?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate ≥95% pure product.
  • Analytical QC : Employ HPLC-DAD (C18 column, acetonitrile/water mobile phase) to detect impurities (<0.5%).
  • Bioassay Controls : Include purified intermediate controls to rule out off-target effects from residual reactants .

Methodological Notes

  • Synthetic Optimization : Adjust reaction time (16–24 hrs) and stoichiometry (1:1.2 hydrazide:carbonyl) to minimize side products .
  • Data Reproducibility : Archive NMR (Bruker 400 MHz) and mass spectra (ESI-QTOF) in supplementary materials for cross-lab validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assay) to ensure reproducibility .

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